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Compound of Interest

Compound Name: WZ4141

Cat. No.: B2884471 Get Quote

For the attention of researchers, scientists, and drug development professionals, this document

provides a detailed technical overview of the structure-activity relationship (SAR) of WZ4002, a

third-generation epidermal growth factor receptor (EGFR) inhibitor. This guide elucidates its

mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its

interaction with key signaling pathways.

Introduction
WZ4002 is a potent and selective irreversible inhibitor of mutant epidermal growth factor

receptor (EGFR), particularly those harboring the T790M resistance mutation.[1][2][3] The

emergence of the T790M "gatekeeper" mutation in non-small cell lung cancer (NSCLC) confers

resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). WZ4002 was

developed to overcome this clinical challenge by specifically targeting EGFR mutants while

sparing the wild-type (WT) form of the receptor, thereby promising a wider therapeutic window

and reduced toxicity.[3]

Mechanism of Action
WZ4002 exerts its inhibitory effect through covalent modification of a conserved cysteine

residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[2] The molecule

possesses an acrylamide "warhead" that acts as a Michael acceptor, forming a covalent bond

with the thiol group of Cys797. This irreversible binding permanently blocks the kinase activity

of the receptor, leading to the inhibition of downstream signaling pathways and subsequent

apoptosis of cancer cells dependent on mutant EGFR signaling. The selectivity of WZ4002 for
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mutant EGFR, particularly the T790M variant, is attributed to the specific conformation of the

ATP-binding pocket induced by the mutation, which allows for favorable interactions with the

inhibitor.

Structure-Activity Relationship of WZ4002 and its
Analogs
The core structure of WZ4002 is an anilinopyrimidine scaffold. Structure-activity relationship

studies have revealed several key features that contribute to its potency and selectivity. The

pyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase domain

(Met793). The aniline substituent explores a hydrophobic pocket, and modifications to this

region significantly impact the inhibitor's activity and selectivity.

A series of WZ4002 derivatives has been synthesized and evaluated to probe the SAR. For

instance, the presence and position of substituents on the C2-aniline ring are critical for

selectivity against mutant EGFR over wild-type EGFR. WZ4002 features an ortho-methoxy

group on this aniline ring, which contributes to its selectivity profile.

Quantitative Inhibitory Data
The following table summarizes the inhibitory activity of WZ4002 and its key analogs against

various EGFR genotypes and cell lines.
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Compound
Target EGFR
Genotype

Assay Type/Cell
Line

IC50 (nM)

WZ4002 EGFR L858R BaF3 Cells 2

WZ4002 EGFR L858R/T790M BaF3 Cells 8

WZ4002 EGFR E746_A750 del BaF3 Cells 2

WZ4002
EGFR E746_A750

del/T790M
BaF3 Cells 6

WZ4002 Wild-type ERBB2 - 32

WZ4002 EGFR del E746-A750 HCC827 Cells 7

WZ3146 - -

Data not consistently

available in a

comparable format

WZ8040 - -

Data not consistently

available in a

comparable format

Compound 8 EGFR L858R/T790M NCI-H1975 Cells 179

Compound 38 EGFR L858R/T790M NCI-H1975 Cells 173

Compound 8
EGFR L858R/T790M

TK
in vitro kinase assay 6.3

Compound 38
EGFR L858R/T790M

TK
in vitro kinase assay 6.0

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in

vitro.

Experimental Protocols
The evaluation of WZ4002 and its analogs typically involves a series of in vitro and cell-based

assays to determine their potency, selectivity, and mechanism of action.
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Cell Proliferation Assay (MTS Assay)
Cell Seeding: Cancer cell lines (e.g., NCI-H1975, HCC827, Ba/F3 cells expressing different

EGFR mutants) are seeded in 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g.,

WZ4002 and its analogs) for a specified period, typically 72 hours.

MTS Reagent Addition: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-

carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

Incubation and Absorbance Reading: The plates are incubated to allow for the conversion of

MTS to formazan by viable cells. The absorbance is then measured at a specific wavelength

(e.g., 490 nm) using a microplate reader.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to untreated controls. IC50 values are determined by plotting the percentage of

viability against the logarithm of the compound concentration and fitting the data to a

sigmoidal dose-response curve.

In Vitro Kinase Assay
Reaction Setup: Recombinant EGFR protein (wild-type or mutant) is incubated in a reaction

buffer containing a suitable substrate (e.g., a synthetic peptide) and ATP.

Inhibitor Addition: Test compounds are added at various concentrations to the reaction

mixture.

Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to

proceed for a defined period at a controlled temperature.

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can

be achieved through various methods, such as radiometric assays using [γ-³³P]ATP, or

fluorescence-based assays like Homogeneous Time-Resolved Fluorescence (HTRF).

Data Analysis: The kinase activity is measured, and the IC50 values are calculated by

plotting the percentage of inhibition against the inhibitor concentration.
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Immunoblotting for Protein Phosphorylation
Cell Lysis: Cells treated with the inhibitors are lysed to extract total protein.

Protein Quantification: The protein concentration in the lysates is determined using a

standard method (e.g., BCA assay).

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a

membrane (e.g., PVDF).

Antibody Incubation: The membrane is incubated with primary antibodies specific for

phosphorylated forms of EGFR (e.g., p-EGFR Tyr1068) and downstream signaling proteins

like Akt (p-Akt) and ERK (p-ERK). Antibodies against the total forms of these proteins are

used as loading controls.

Detection: The membrane is then incubated with a secondary antibody conjugated to an

enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a

chemiluminescent substrate.

Signaling Pathways and Visualizations
WZ4002 targets the EGFR signaling pathway, which is a critical regulator of cell proliferation,

survival, and differentiation. Upon activation by its ligands (e.g., EGF), EGFR dimerizes and

autophosphorylates, initiating a cascade of downstream signaling events, primarily through the

PI3K/Akt and MAPK/ERK pathways. In cancer cells with activating EGFR mutations, these

pathways are constitutively active, driving uncontrolled cell growth. WZ4002's inhibition of

mutant EGFR leads to the downregulation of these pro-survival pathways.

Below are Graphviz diagrams illustrating the EGFR signaling pathway and a typical

experimental workflow for evaluating EGFR inhibitors.
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Caption: EGFR Signaling Pathway and the inhibitory action of WZ4002.
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Caption: General experimental workflow for the evaluation of EGFR inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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